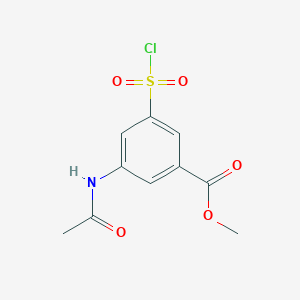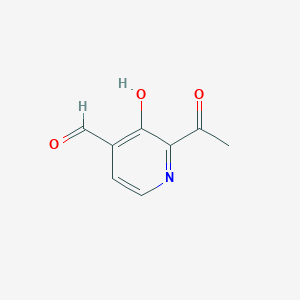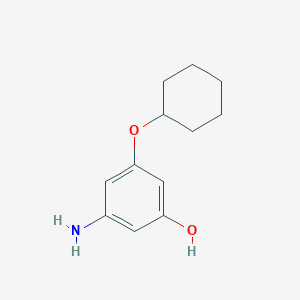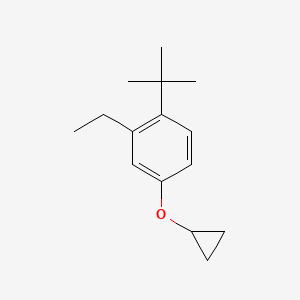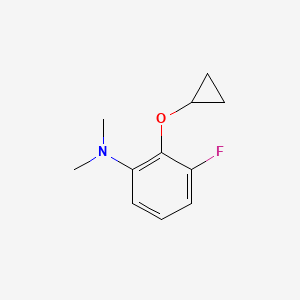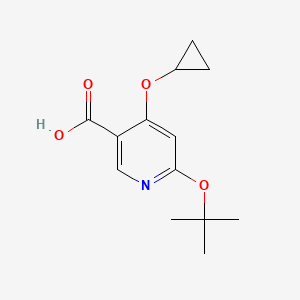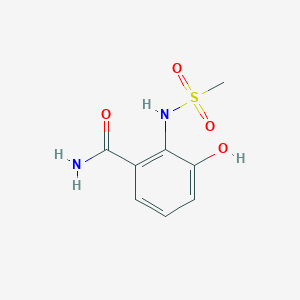
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide: is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol This compound is known for its unique structural features, which include a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Méthodes De Préparation
The synthesis of N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the tert-butyl and cyclopropoxy groups, and finally, the attachment of the methanesulfonamide group. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Tert-butyl and Cyclopropoxy Groups: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides. The cyclopropoxy group can be added via cyclopropanation reactions using reagents like diazomethane.
Attachment of the Methanesulfonamide Group:
Analyse Des Réactions Chimiques
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and cyclopropoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or the sulfonamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The pyridine ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts.
Applications De Recherche Scientifique
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also contains a tert-butyl group and a pyridine ring, but differs in its imidazo[1,2-a]pyridine structure.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound features a tert-butyl group and a pyridine ring, but includes a cyano group and a carbonate ester.
Propriétés
Formule moléculaire |
C13H20N2O3S |
|---|---|
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
N-(2-tert-butyl-3-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)12-11(18-9-5-6-9)10(7-8-14-12)15-19(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
YKHDZNOJIQROOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=CC(=C1OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


